tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815972
InChI: InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-10-11-15(16(21)12-14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F
Molecular Formula: C19H32BFO3Si
Molecular Weight: 366.4 g/mol

tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane

CAS No.:

Cat. No.: VC13815972

Molecular Formula: C19H32BFO3Si

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane -

Specification

Molecular Formula C19H32BFO3Si
Molecular Weight 366.4 g/mol
IUPAC Name tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane
Standard InChI InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-10-11-15(16(21)12-14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3
Standard InChI Key CXELIOMMYXXJFN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F

Introduction

Chemical Structure and Molecular Properties

Structural Components

The compound’s architecture comprises three key functional groups:

  • Fluorinated Benzyl Group: A benzene ring substituted with fluorine at the 3-position, enhancing electron-withdrawing effects and metabolic stability.

  • Boronic Ester (1,3,2-Dioxaborolane): A cyclic boron-containing unit facilitating Suzuki-Miyaura cross-coupling reactions.

  • tert-Butyldimethylsilyl Ether: A bulky silicon-based protecting group that improves solubility and steric hindrance .

The IUPAC name, tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane, reflects these substituents’ positions and connectivity .

Physical and Chemical Properties

Critical properties include:

PropertyValueSource
Molecular Weight366.4 g/mol
Hydrogen Bond Acceptors4
Rotatable Bonds5
Exact Mass366.2197797 Da
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F

The compound’s boron atom adopts a trigonal planar geometry, while the silicon group imposes steric constraints that influence reaction kinetics.

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols are proprietary, analogous boronic esters are synthesized via:

  • Borylation: Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron.

  • Silylation: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.

  • Fluorination: Electrophilic aromatic substitution with Selectfluor®.

Reaction Conditions and Reagents

Key reagents and conditions include:

StepReagents/ConditionsPurpose
BorylationPd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°CInstall boronic ester
SilylationTBSCl, imidazole, DMF, 25°CProtect hydroxyl group
FluorinationSelectfluor®, CH₃CN, 0°C to RTIntroduce fluorine substituent

Reactions typically require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronic acid hydrolysis.

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. Boron’s ability to form reversible bonds with biological targets (e.g., enzymes’ active sites) enhances drug efficacy, while fluorine improves blood-brain barrier penetration.

Material Science Applications

In polymer chemistry, the boronic ester moiety enables dynamic covalent bonding, facilitating self-healing materials. The silicon group further augments thermal stability, making it viable for high-performance coatings.

Biological Activity and Mechanisms

Bioavailability and Efficacy

Boron’s empty p-orbital allows covalent interactions with biomolecules, prolonging drug residence times. Fluorine’s electronegativity reduces oxidative metabolism, enhancing plasma half-life. Silicon derivatives, unlike carbon analogs, resist enzymatic degradation, improving in vivo stability.

Mechanistic Insights

In preclinical models, boron-containing compounds inhibit proteasomes by binding catalytic threonine residues. The fluorine atom’s inductive effects modulate electron density, fine-tuning target affinity.

ParameterSpecificationRationale
Storage Temperature2–8°C under inert gas (N₂/Ar)Prevents boronic ester hydrolysis
Stability>24 months at -20°CSilicon group resists oxidation
HandlingPPE (gloves, goggles) requiredAvoid dermal/ocular exposure

Decomposition products may include boric acid and fluorinated siloxanes, necessitating fume hood use.

Recent Research and Future Directions

Current studies focus on:

  • Targeted Drug Delivery: Conjugating the compound to monoclonal antibodies for site-specific boron neutron capture therapy.

  • Smart Materials: Designing boronic ester-functionalized hydrogels for glucose-responsive insulin release.

Challenges include optimizing synthetic yields (>75%) and mitigating off-target effects in biological systems.

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